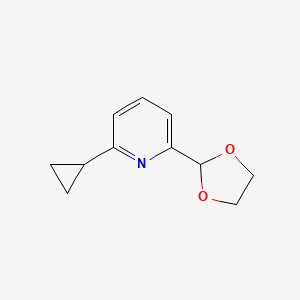
rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile is a chiral compound with significant potential in various scientific fields. This compound is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom. The presence of a hydroxyl group and a nitrile group in its structure makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For instance, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis and SN2 displacement reactions can be employed . Another method involves the use of glycine ethyl ester as a raw material, followed by amino-added protective group and ring closure reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted oxolane derivatives.
Applications De Recherche Scientifique
rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical processes .
Comparaison Avec Des Composés Similaires
rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile can be compared with other similar compounds, such as:
Rel-(3r,4s)-4-ethyltetrahydrofuran-3-ol: Similar in structure but with an ethyl group instead of a nitrile group.
Rel-(3r,4s)-1-methyl-4-(p-tolyl)piperidin-3-yl)methanol: Contains a piperidine ring instead of an oxolane ring.
Rel-(3r,4s)-3-methoxy-4-methylaminopyrrolidine: Contains a pyrrolidine ring and different functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H7NO2 |
|---|---|
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
(3R,4S)-4-hydroxyoxolane-3-carbonitrile |
InChI |
InChI=1S/C5H7NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,2-3H2/t4-,5-/m1/s1 |
Clé InChI |
KZVPMNPHZILVPO-RFZPGFLSSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CO1)O)C#N |
SMILES canonique |
C1C(C(CO1)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-hydroxy-2-oxo-1,2-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B8436246.png)



![Methyl 4-[[[3-chloro-5-methoxybenzo[b]thien-2yl]carbonyl]amino]benzoate](/img/structure/B8436274.png)



![(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[2-iodo-5-(trifluoromethyl)benzyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B8436328.png)
![3-[(2-Methyl-4-methoxyphenyl)thio]propanoic acid](/img/structure/B8436332.png)

